7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolo[1,5-a]pyrimidine core, along with the methoxy and propan-2-yloxy substituents, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Enaminonitrile: The reaction begins with the formation of an enaminonitrile intermediate from a suitable precursor.
Cyclization: The enaminonitrile undergoes cyclization with benzohydrazides under microwave irradiation, leading to the formation of the triazolo[1,5-a]pyrimidine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and eco-friendly solvents can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is studied for its activity as an inverse agonist of RORγt and inhibitors of PHD-1, JAK1, and JAK2.
Material Sciences: It has applications in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-containing compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an inverse agonist and inhibitor of multiple enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N4O4 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
7-(3-methoxy-4-propan-2-yloxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N4O4/c1-9(2)24-13-5-4-10(6-14(13)23-3)12-7-11(15(21)22)19-16-17-8-18-20(12)16/h4-9,12H,1-3H3,(H,21,22)(H,17,18,19) |
InChI Key |
XRJPUKBWRZPIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)OC |
Origin of Product |
United States |
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